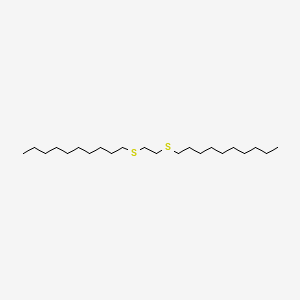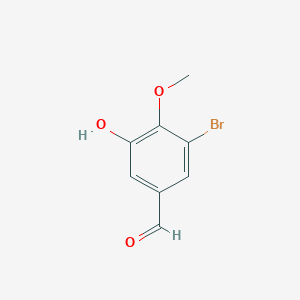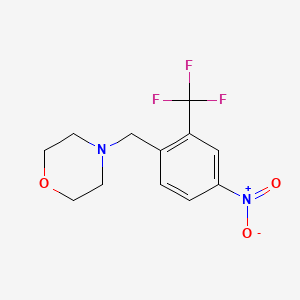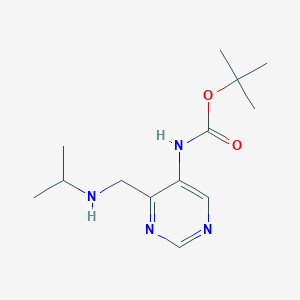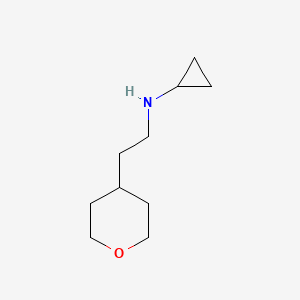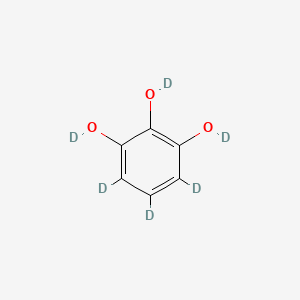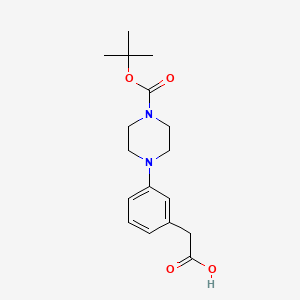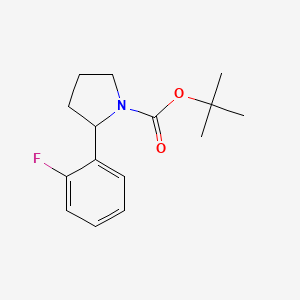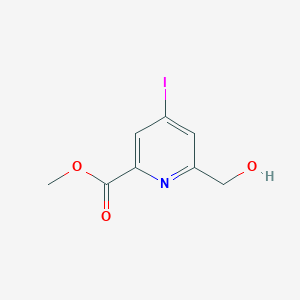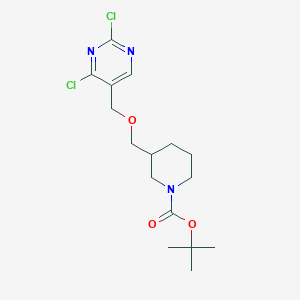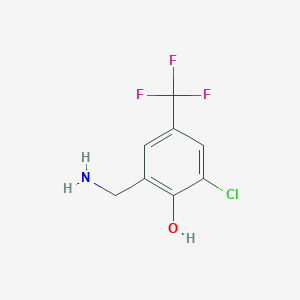
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, an aminomethyl group, a chloro substituent, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,6-dichloro-4-(trifluoromethyl)phenol, with an aminomethylating agent under basic conditions. The reaction typically requires a strong base like sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes and optimized reaction conditions are often employed to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the nitro group can produce amines.
科学研究应用
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in various chemical interactions. The chloro and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall biological activity.
相似化合物的比较
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol can be compared with other similar compounds, such as:
2-(Aminomethyl)-4-chlorophenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Aminomethyl)-6-chlorophenol: Lacks the trifluoromethyl group, affecting its reactivity and stability.
4-(Aminomethyl)-2-chlorophenol: The position of the substituents is different, leading to variations in chemical behavior and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electronegativity and stability, making it distinct from other similar compounds.
属性
分子式 |
C8H7ClF3NO |
|---|---|
分子量 |
225.59 g/mol |
IUPAC 名称 |
2-(aminomethyl)-6-chloro-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2,14H,3,13H2 |
InChI 键 |
DPNMONIGACPXJK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CN)O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


